Comparative Toxicology: Ethyl Carbamate vs. Ethyl N-(4-hydroxyphenyl)carbamate
Comparative Toxicology: Ethyl Carbamate vs. Ethyl N-(4-hydroxyphenyl)carbamate
This guide provides an in-depth technical analysis comparing the toxicology of Ethyl Carbamate (Urethane) and Ethyl N-(4-hydroxyphenyl)carbamate . It is designed for researchers and drug development professionals, focusing on mechanistic pathways, experimental validation, and risk assessment.
Executive Summary
In pharmaceutical development and industrial toxicology, distinguishing between structural analogs is critical. While Ethyl Carbamate (EC) and Ethyl N-(4-hydroxyphenyl)carbamate (E-N-HPC) share a carbamate core (
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Ethyl Carbamate (EC): A potent genotoxic carcinogen (IARC Group 2A). Its toxicity is driven by CYP2E1-mediated oxidation to vinyl carbamate, leading to direct DNA alkylation (etheno-adducts).
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Ethyl N-(4-hydroxyphenyl)carbamate: A nephrotoxin and potential hepatotoxin. Its toxicity is driven by hydrolytic cleavage to 4-aminophenol (PAP) , causing proximal tubule necrosis. It lacks the structural prerequisites for the vinyl carbamate activation pathway.
This guide details the mechanistic divergence, experimental validation protocols, and safety implications for these compounds.
Chemical Identity & Structural Divergence
The fundamental difference lies in the nitrogen substitution. The bulky 4-hydroxyphenyl group in E-N-HPC sterically and electronically alters the metabolic fate, shifting the molecule from a DNA-alkylating agent to a protein-binding nephrotoxin.
| Feature | Ethyl Carbamate (Urethane) | Ethyl N-(4-hydroxyphenyl)carbamate |
| CAS RN | 51-79-6 | 122-87-2 (or related isomer 5335-86-4) |
| Structure | ||
| Key Moiety | Unsubstituted Carbamate | N-Aryl Carbamate (Phenol derivative) |
| Primary Risk | Genotoxicity / Carcinogenicity | Nephrotoxicity / Acute Toxicity |
| Metabolic Driver | CYP2E1 Oxidation (Dehydrogenation) | Carboxylesterase Hydrolysis |
| Classification | Mutagenic Impurity (ICH M7) | Toxic Impurity / Degradant |
Mechanisms of Toxicity[1]
Ethyl Carbamate: The Vinyl Activation Pathway
EC is biologically inert until activated. The critical step is the dehydrogenation of the ethyl group, a reaction unique to small, unsubstituted carbamates.
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Activation: CYP2E1 oxidizes EC to Vinyl Carbamate (VC) .
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Epoxidation: VC is further oxidized to Vinyl Carbamate Epoxide (VCO) .
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DNA Adduct Formation: VCO is a hard electrophile that attacks DNA bases, forming
-ethenoadenosine and -ethenocytidine . These bulky adducts cause transition mutations (A:T G:C).
Ethyl N-(4-hydroxyphenyl)carbamate: The Hydrolysis Pathway
The N-aryl group prevents vinyl formation. Instead, the carbamate ester bond becomes the target for hydrolases.
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Hydrolysis: Carboxylesterases (e.g., CES1, CES2) cleave the ester bond.[1]
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Release of Toxicophore: This releases 4-Aminophenol (PAP) , ethanol, and
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Nephrotoxicity: PAP accumulates in the kidney proximal tubules. It is oxidized (likely by renal cytochrome P450s or prostaglandin H synthase) to a quinone imine or radical species, causing glutathione depletion and covalent binding to mitochondrial proteins, leading to necrosis.
Visualizing the Divergence
The following diagram illustrates the bifurcation in metabolic fate.
Caption: Divergent metabolic pathways. Top: EC undergoes bioactivation to a DNA-alkylating epoxide. Bottom: E-N-HPC undergoes hydrolysis to the nephrotoxin 4-aminophenol.
Experimental Protocols for Validation
To distinguish these risks in a drug substance (e.g., as an impurity), use the following targeted assays.
Protocol A: Modified Ames Test (For EC Detection)
Standard Ames tests often fail to detect EC because standard S9 fractions lack sufficient CYP2E1 activity or the vinyl carbamate intermediate is too short-lived.
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Objective: Confirm genotoxic potential via vinyl carbamate formation.
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System: Salmonella typhimurium strains TA100 and TA1535.
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Modification: Use Hamster Liver S9 (higher CYP2E1 activity than Rat S9) or induce Rat S9 with ethanol/acetone prior to harvest.
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Control: Vinyl carbamate (positive control), Urethane (test article).
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Endpoint: Reversion frequency >2x background indicates mutagenicity.
Protocol B: Hydrolytic Stability Assay (For E-N-HPC)
Determine if the compound releases the nephrotoxin 4-aminophenol.
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Objective: Quantify the release of 4-aminophenol (PAP).
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Reagents:
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Human Liver Microsomes (HLM) or Recombinant Carboxylesterase 1 (CES1).
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Phosphate buffer (pH 7.4).
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Workflow:
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Incubate E-N-HPC (10 µM) with HLM (0.5 mg/mL) at 37°C.
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Sample at t=0, 15, 30, 60 min.
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Quench with ice-cold acetonitrile.
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Analysis: LC-MS/MS monitoring transition for PAP (m/z 110
65) and parent E-N-HPC.
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Interpretation: Rapid disappearance of parent and appearance of PAP confirms the "prodrug-like" conversion to a nephrotoxin.
Risk Assessment & Regulatory Implications
ICH M7 Classification
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Ethyl Carbamate: Class 1 (Known Mutagenic Carcinogen). Requires control to TTC (Threshold of Toxicological Concern) levels or compound-specific limits (very low ppm).
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Ethyl N-(4-hydroxyphenyl)carbamate: Likely Class 5 (No mutagenic structural alert if the vinyl pathway is blocked) OR Class 3 (Alert unrelated to structure).
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Note: The N-aryl group effectively blocks the specific "vinyl carbamate" alert.
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Control Strategy: Limit based on Permitted Daily Exposure (PDE) derived from 4-aminophenol toxicity (nephrotoxicity), not genotoxicity.
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PDE Calculation (Example)
If E-N-HPC hydrolyzes 1:1 to 4-aminophenol:
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NOAEL for 4-aminophenol: ~10-20 mg/kg/day (rat, nephrotoxicity).
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Safety Factors: F1 (5), F2 (10), F3 (5), F4 (1), F5 (1)
250. -
PDE:
mg/day. -
Contrast: Ethyl Carbamate limits are often
µ g/day due to carcinogenicity.
References
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International Agency for Research on Cancer (IARC). (2007).[2] Alcohol Consumption and Ethyl Carbamate. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 96. Link
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Forkert, P. G. (2010). Mechanisms of lung tumorigenesis by ethyl carbamate and vinyl carbamate. Drug Metabolism Reviews, 42(2), 355-378.
- Ghanayem, B. I., et al. (2004). Comparison of the effects of urethane, vinyl carbamate, and ethyl N-hydroxycarbamate on DNA adduct formation. Toxicological Sciences, 81(1), 29-37.
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Newton, J. F., et al. (1986). Nephrotoxicity of p-aminophenol in the Fischer 344 rat: Respiratory control and accumulation in the kidney. Toxicology and Applied Pharmacology, 82(3), 572-583.
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European Medicines Agency (EMA). (2017). Assessment report on 4-aminophenol impurities. EMA/CHMP/SWP. Link
